molecular formula C18H15FN2O2 B2522841 2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 906177-58-0

2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2522841
CAS RN: 906177-58-0
M. Wt: 310.328
InChI Key: HLMIEOGNHKNOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a fluorinated benzamide derivative. Benzamide derivatives are known for their neuroleptic properties and have been studied for their potential use in medical imaging as radioligands. The presence of the fluorine atom suggests that this compound may be used in positron emission tomography (PET) imaging due to the possibility of incorporating the radioactive isotope [18F]fluorine.

Synthesis Analysis

The synthesis of related fluorinated benzamide neuroleptics has been reported, involving starting materials such as 3-(3,4-dimethoxyphenyl)-1-propanol and proceeding through a series of reactions to yield the final product in moderate overall yields of 20-25% . The synthesis of similar compounds involves nucleophilic substitution reactions with no carrier added [18F]fluoride, leading to specific activities suitable for PET imaging . Although the exact synthesis of 2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is not detailed, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of related compounds, such as tetracyclic 4H-furo[3,2-g]pyrrolo[3,2,1-ij]quinolin-4-ones, has been determined by X-ray single-crystal analysis, which confirms the planarity of the benzofuroquinolizin-5-one structure . This suggests that the molecular structure of 2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide may also exhibit a degree of planarity, which could be important for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives typically include nucleophilic substitution reactions, as seen in the synthesis of fluorinated benzamide neuroleptics . The reactivity of the fluorine atom in the molecule may also allow for further chemical transformations, potentially useful in the development of radiolabeled compounds for imaging purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of substituents. The fluorine atom in the compound is likely to affect its lipophilicity, which is an important factor in determining the ability of the compound to cross biological membranes. The synthesis of related compounds has been optimized to achieve high specific activities and suitable yields for PET imaging, indicating that the physical and chemical properties of these compounds are conducive to their use in medical imaging . The antibacterial activity of similar pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides has been evaluated, with some compounds showing effectiveness against various bacterial strains . This suggests that the compound may also possess biological activity, which could be explored further in the context of its physical and chemical properties.

Scientific Research Applications

Fluorescent Chemosensing

A study presents a new fluorescent sensor for Zn(2+) based on a structure incorporating a quinoline group, demonstrating excellent selectivity and sensitivity. The sensor's ability to distinguish Zn(2+) from Cd(2+) through fluorescence enhancement in aqueous solutions highlights its potential in metal ion detection and differentiation. The compound's fluorescence imaging capabilities in living cells further underscore its utility in biological and environmental monitoring (Pengxuan Li et al., 2014).

Antibacterial Activity

Another study focuses on the synthesis and antibacterial activity of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed via a molecular hybridization approach. This research demonstrates the compounds' effectiveness against both gram-positive and gram-negative bacteria, offering a new avenue for the development of antibacterial agents. Specifically, the study identifies compounds with significant in vitro minimum inhibitory concentration (MIC) values against E. coli, S. aureus, and E. faecalis, indicating their potential as novel antibacterial drugs (Tahere Hosseyni Largani et al., 2017).

Cancer Research

The synthesis and evaluation of novel synthetic makaluvamine analogues for their anticancer activity represent another critical application. These compounds, derived from natural compounds (makaluvamines), have shown promising in vitro and in vivo anticancer activity, particularly against breast cancer cell lines. One compound, FBA-TPQ, demonstrated potent apoptosis induction and cell growth inhibition, offering insights into potential therapeutic agents for cancer treatment (Wei Wang et al., 2009).

Safety and Hazards

These drugs often have very little research into their safety and effects on humans, which is indeed the case for 2F-NENDCK . It’s important to note that small differences in chemical structure can lead to relatively big differences in the pharmacology, toxicity, and subjective effects of drugs .

Future Directions

As a novel dissociative drug, there is a need for more research into the safety, effects, and potential therapeutic uses of 2F-NENDCK . It’s also important to develop reliable methods for identifying this compound in drug samples, as it has been found numerous times in samples that were expected to be ketamine .

properties

IUPAC Name

2-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-15-4-2-1-3-14(15)18(23)20-13-9-11-5-6-16(22)21-8-7-12(10-13)17(11)21/h1-4,9-10H,5-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMIEOGNHKNOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.